molecular formula C29H32O B14298339 1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane CAS No. 116316-00-8

1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane

Cat. No.: B14298339
CAS No.: 116316-00-8
M. Wt: 396.6 g/mol
InChI Key: YIQDZHOXNJPGIJ-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane involves several steps. One common method includes the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with triphenylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylmethoxy group can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane can be compared with other similar compounds such as:

    Camphor: Both compounds share a bicyclic structure, but camphor lacks the triphenylmethoxy group, making it less complex.

    Borneol: Similar to camphor, borneol has a bicyclic structure but differs in its functional groups and reactivity.

    Isoborneol: This compound is a stereoisomer of borneol and shares similar properties but with different spatial arrangements.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

CAS No.

116316-00-8

Molecular Formula

C29H32O

Molecular Weight

396.6 g/mol

IUPAC Name

1,7,7-trimethyl-2-trityloxybicyclo[2.2.1]heptane

InChI

InChI=1S/C29H32O/c1-27(2)25-19-20-28(27,3)26(21-25)30-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-26H,19-21H2,1-3H3

InChI Key

YIQDZHOXNJPGIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)C

Origin of Product

United States

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